molecular formula C18H18FN3O4S2 B14725600 N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide CAS No. 6273-16-1

N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide

Cat. No.: B14725600
CAS No.: 6273-16-1
M. Wt: 423.5 g/mol
InChI Key: LWOFWORVXFGTJR-UHFFFAOYSA-N
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Description

N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide is a complex organic compound with a unique structure that combines a benzothiazole ring with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide typically involves multiple stepsThe final step involves the formation of the benzamide moiety through a condensation reaction with 2-fluoro-benzoyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The benzothiazole ring is known to interact with various biological targets, while the sulfonamide group can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide is unique due to its combination of a benzothiazole ring with a benzamide moiety, along with the presence of both ethoxyethyl and sulfonamide groups. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

6273-16-1

Molecular Formula

C18H18FN3O4S2

Molecular Weight

423.5 g/mol

IUPAC Name

N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-fluorobenzamide

InChI

InChI=1S/C18H18FN3O4S2/c1-2-26-10-9-22-15-8-7-12(28(20,24)25)11-16(15)27-18(22)21-17(23)13-5-3-4-6-14(13)19/h3-8,11H,2,9-10H2,1H3,(H2,20,24,25)

InChI Key

LWOFWORVXFGTJR-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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